3,9-dihydroxy-6H-benzo[c]chromen-6-one

Cancer Biology Colorectal Cancer Proliferation Assay

Urolithin isomer substitution without accounting for hydroxylation-dependent metabolic divergence compromises experimental reproducibility. Isourolithin A (CAS 174023-48-4) offers a structurally defined probe with quantifiably distinct glucuronidation kinetics. • 2.5× higher phase-II glucuronidation vs. urolithin A-high-metabolism reference for bioavailability studies • Selective Fe³⁺ on-off fluorescence; low cytotoxicity in neuroblastoma & glioblastoma cells • Matched COX-2 pathway engagement with urolithin A for dual-probe validation • Global shipping; store at -20°C

Molecular Formula C13H8O4
Molecular Weight 228.2 g/mol
CAS No. 174023-48-4
Cat. No. B1246283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,9-dihydroxy-6H-benzo[c]chromen-6-one
CAS174023-48-4
Synonyms3,9-dihydroxy-6H-dibenzo(b,d)pyran-6-one
3,9-dihydroxydibenzopyran-6-one
IsoUro-A
isourolithin A
Molecular FormulaC13H8O4
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C3=C(C=C(C=C3)O)OC2=O
InChIInChI=1S/C13H8O4/c14-7-2-4-10-11(5-7)9-3-1-8(15)6-12(9)17-13(10)16/h1-6,14-15H
InChIKeyWDGSXHQNUPZEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isourolithin A Core Identity & Context


3,9-Dihydroxy-6H-benzo[c]chromen-6-one, also known as isourolithin A or 3,9-dihydroxyurolithin, is a gut microbiota-derived metabolite of ellagic acid and ellagitannins [1]. This compound belongs to the urolithin class of hydroxylated dibenzo-α-pyrones and is characterized by two hydroxyl groups positioned at the 3- and 9-positions of the benzo[c]chromen-6-one scaffold [2]. As a natural product derivative, it has garnered interest as a research tool in cancer biology, inflammation, and neurodegeneration studies due to its distinct metabolic fate and bioactivity profile compared to its structural isomers.

Why Substituting Isourolithin A Is Unjustified


The urolithin family, while sharing a common core scaffold, exhibits profound functional divergence driven by hydroxylation pattern differences. The 3,9-dihydroxy configuration of isourolithin A imparts a distinct metabolic susceptibility—namely, a higher rate of phase-II glucuronidation—that directly alters cellular antiproliferative potency and bioavailability compared to the 3,8-dihydroxy isomer urolithin A [1]. Furthermore, the 3,9-arrangement enables unique metal-sensing capabilities not observed in monohydroxylated urolithin B, underscoring that the specific substitution pattern, not merely the presence of hydroxyl groups, dictates research utility [2]. Generic substitution with other urolithins or urolithin derivatives without accounting for these quantitative differences will compromise experimental reproducibility and lead to erroneous structure-activity conclusions.

Isourolithin A vs. Key Analogs: Evidence


Colon Cancer Antiproliferative Activity vs. Urolithin A

In a direct head-to-head comparison using the Caco-2 human colon cancer cell line, isourolithin A (3,9-dihydroxy-6H-benzo[c]chromen-6-one) exhibited significantly lower antiproliferative potency than its isomer urolithin A [1]. At 48 hours, isourolithin A displayed an IC50 value of 69.7 ± 4.5 μM, whereas urolithin A demonstrated an IC50 of 49.2 ± 3.8 μM under identical conditions [1]. The 1.4-fold difference in potency is mechanistically linked to the differential rate of glucuronidation—a key metabolic inactivation pathway—which is substantially higher for isourolithin A [1].

Cancer Biology Colorectal Cancer Proliferation Assay

Glucuronidation Rate vs. Urolithin A

The 3,9-dihydroxy substitution pattern of isourolithin A renders it a superior substrate for cellular UDP-glucuronosyltransferases compared to its 3,8-dihydroxy isomer urolithin A [1]. After 48 hours of exposure to Caco-2 cells, approximately 50% of isourolithin A is converted to inactive glucuronide conjugates, whereas only about 20% of urolithin A undergoes glucuronidation under identical conditions [1]. This 2.5-fold higher glucuronidation rate directly limits the antiproliferative efficacy of isourolithin A and explains its higher IC50 value.

Drug Metabolism Phase-II Conjugation Bioavailability

Iron(III) Sensing vs. Urolithin B

Isourolithin A (3,9-dihydroxy-6H-benzo[c]chromen-6-one) exhibits a selective fluorescence quenching response in the presence of Fe³⁺ ions, a property not shared by monohydroxylated urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one) [1]. In fluorometric assays, isourolithin A demonstrates an 'on-off' sensor capacity with selective binding to Iron (III) over other biologically relevant metal ions [1]. Furthermore, cellular imaging studies confirm that isourolithin A is cell-permeable and retains its fluorescence-based sensing capability within neuroblastoma and glioblastoma cells, establishing its utility as an intracellular Fe³⁺ probe [1].

Fluorescent Probes Metal Sensing Cellular Imaging

5-LOX/COX-2 Inhibition vs. Urolithin A

Both isourolithin A and urolithin A exhibit equipotent inhibition of the formation of 5-LOX/COX-2 derived hemiketals (HKE2 and HKD2) through down-regulation of COX-2 and prostaglandin E2 synthesis in activated human leukocytes [1]. In contrast, urolithin C (3,8,9-trihydroxy) targets the 5-LOX pathway specifically, reducing 5-HETE and LTB4 [1]. This shared activity profile with urolithin A, yet distinct from urolithin C, positions isourolithin A as a relevant probe for studying COX-2-mediated inflammatory cascades.

Inflammation Eicosanoid Biosynthesis IBD Research

Isourolithin A Application Scenarios


Colon Cancer Structure-Metabolism Studies

Given its 2.5-fold higher glucuronidation rate compared to urolithin A, isourolithin A serves as an ideal probe for investigating how subtle changes in hydroxylation pattern dictate phase-II metabolic susceptibility. Researchers studying the impact of glucuronidation on urolithin bioavailability and efficacy should prioritize isourolithin A to generate a high-metabolism reference point against the more stable urolithin A [1].

COX-2-Mediated Inflammation Research

Isourolithin A and urolithin A share a common mechanism of action in reducing 5-LOX/COX-2 hemiketal products via COX-2 down-regulation. For experimental designs requiring a dual-probe approach—where one compound serves as a validation control for COX-2 pathway engagement—isourolithin A provides a chemically distinct yet mechanistically matched alternative to urolithin A, while urolithin C offers a pathway-divergent comparator [1].

Fluorescent Fe³⁺ Sensor Development

The selective on-off fluorescence response of isourolithin A to Fe³⁺ ions, combined with its demonstrated cellular permeability and low cytotoxicity in neuroblastoma and glioblastoma cells, makes it a compelling scaffold for developing intracellular iron sensors. This functional property is not shared by monohydroxylated urolithin B, positioning isourolithin A as the urolithin of choice for metal-sensing applications [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,9-dihydroxy-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.